molecular formula C16H21ClN2O3S B11482210 3-[(4-chlorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine

3-[(4-chlorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No.: B11482210
M. Wt: 356.9 g/mol
InChI Key: SCGWJDIDVPAKQQ-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine is a complex organic compound characterized by its unique structural components This compound features a pyrrole ring substituted with a chlorobenzenesulfonyl group, a methoxypropyl group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine typically involves multiple steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group is introduced via a sulfonylation reaction, where the pyrrole ring reacts with chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Methoxypropyl Group: The methoxypropyl group is attached through an alkylation reaction, where the pyrrole ring reacts with 3-methoxypropyl bromide in the presence of a strong base like sodium hydride.

    Methylation: The final step involves the methylation of the pyrrole ring using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzenesulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorobenzenesulfonyl)-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromobenzenesulfonyl)-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine
  • 3-(4-Methylbenzenesulfonyl)-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine
  • 3-(4-Nitrobenzenesulfonyl)-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine

Uniqueness

3-(4-Chlorobenzenesulfonyl)-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine is unique due to the presence of the chlorobenzenesulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H21ClN2O3S

Molecular Weight

356.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C16H21ClN2O3S/c1-11-12(2)19(9-4-10-22-3)16(18)15(11)23(20,21)14-7-5-13(17)6-8-14/h5-8H,4,9-10,18H2,1-3H3

InChI Key

SCGWJDIDVPAKQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CCCOC)C

Origin of Product

United States

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